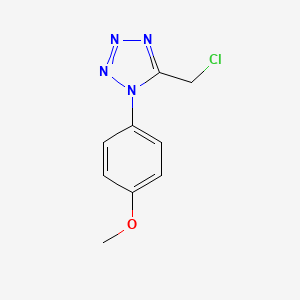

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole

描述

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole exhibits characteristic features of N-1 substituted tetrazoles, with the tetrazole ring maintaining its planar configuration while the substituents adopt specific orientations that minimize steric interactions. Based on crystallographic studies of related tetrazole compounds, the tetrazole ring system remains essentially planar, consistent with its aromatic character containing six π-electrons. The dihedral angle between the tetrazole ring and the 4-methoxyphenyl substituent typically ranges from 60° to 70°, as observed in similar N-1 aryl-substituted tetrazoles, which indicates limited conjugation between these aromatic systems.

The chloromethyl substituent at the 5-position adopts a conformation that positions the chlorine atom away from the tetrazole ring to minimize electronic repulsion. Crystallographic analysis of analogous 5-substituted tetrazoles reveals that the C-CH₂Cl bond length typically measures approximately 1.48-1.50 Å, while the C-Cl bond distance ranges from 1.78-1.82 Å. The N-C bond lengths within the tetrazole ring vary between 1.31-1.35 Å, reflecting the delocalized nature of the electron density across the heterocyclic system.

The 4-methoxyphenyl substituent maintains characteristic aromatic bond lengths, with C-C distances in the benzene ring measuring approximately 1.39 Å and the C-O(methoxy) bond length around 1.37 Å. The methoxy group typically adopts a coplanar arrangement with the phenyl ring, as evidenced by crystallographic studies of similar methoxyphenyl-substituted heterocycles. X-ray diffraction analysis techniques, employing powder diffraction methods, can provide detailed structural information including unit cell parameters, space group determination, and atomic coordinates.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound reflects the complex interplay between electron-withdrawing and electron-donating substituents attached to the tetrazole core. The tetrazole ring system exhibits aromatic character with six π-electrons delocalized across the five-membered ring, contributing to its thermodynamic stability. First-principle calculations on related tetrazole compounds demonstrate that these heterocycles typically possess band gaps in the range of 3.6-4.4 eV, indicating semiconductor properties with potential applications in optoelectronic devices.

The chloromethyl substituent at the 5-position exerts a significant electron-withdrawing effect through both inductive and field effects, polarizing the electron density away from the tetrazole ring. This electron withdrawal is partially counterbalanced by the electron-donating methoxy group on the phenyl substituent, which can participate in resonance donation to the aromatic system. However, the lack of direct conjugation between the 4-methoxyphenyl group and the tetrazole ring, due to the substantial dihedral angle, limits the extent of electronic communication between these systems.

Nuclear magnetic resonance spectroscopic studies of related tetrazole derivatives provide insights into the electronic environment. The tetrazole carbon typically resonates around 152-169 parts per million in carbon-13 nuclear magnetic resonance spectra, reflecting its electron-deficient nature. The chloromethyl carbon appears in the range of 40-45 parts per million, while the methoxy carbon resonates around 55 parts per million, consistent with its electron-rich environment.

The electron density distribution within the molecule shows predominantly covalent bonding character, with charge density calculations revealing areas of high electron concentration around the nitrogen atoms in the tetrazole ring. The electronic configuration contributes to the molecule's dipole moment, which influences its intermolecular interactions and crystal packing arrangements.

Comparative Analysis with 1,5-Disubstituted Tetrazole Analogs

Comparative structural analysis with related 1,5-disubstituted tetrazole analogs reveals systematic trends in molecular geometry and electronic properties. The 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole analog demonstrates similar planarity in the tetrazole ring, with the aryl substituents showing comparable dihedral angles of approximately 64.5°. This consistency in geometric parameters across different substitution patterns validates the structural predictions for the target compound.

The electronic effects of different substituents can be systematically compared through spectroscopic data. While 5-(4-methoxyphenyl)-1H-tetrazole exhibits tetrazole carbon resonances around 152 parts per million, compounds with electron-withdrawing substituents like 5-(4-nitrobenzyl)-1H-tetrazole show downfield shifts reflecting increased electron deficiency. The chloromethyl substitution in the target compound is expected to produce intermediate electronic effects compared to these extremes.

Crystal structure analysis of 5-chloro-1-phenyl-1H-tetrazole provides a useful comparison for understanding the effects of chlorine substitution. This compound crystallizes with similar tetrazole ring planarity and exhibits comparable N-C bond lengths within the heterocyclic system. The presence of the additional methylene spacer in the chloromethyl derivative is expected to reduce the direct electronic effects of the chlorine atom on the tetrazole ring compared to direct chlorine substitution.

The thermal stability patterns also show systematic variation with substitution. Compounds bearing electron-withdrawing groups generally exhibit enhanced thermal stability compared to electron-rich derivatives, with decomposition temperatures varying by 20-30°C across the series.

Tautomerism and Regiochemical Considerations

The tautomeric behavior of this compound involves potential equilibria between the 1H and 2H tetrazole forms, although the N-1 substitution pattern in this compound significantly constrains such isomerization. In unsubstituted tetrazoles, the 1H and 2H isomers exist in rapid equilibrium, with the 1H form generally favored in the solid state while the 2H form may predominate in the gas phase. However, the presence of the 4-methoxyphenyl substituent at the N-1 position locks the compound in the 1H tautomeric form, preventing tautomerization to the 2H isomer.

The regiochemical considerations for this compound primarily concern the regioselectivity of the substitution reactions used in its synthesis. The formation of 5-substituted tetrazoles through cycloaddition reactions of nitriles with azide typically proceeds with high regioselectivity, favoring the 5-substituted product over potential regioisomers. The subsequent N-alkylation with 4-methoxyphenyl groups can potentially occur at either N-1 or N-2 positions, but reaction conditions and steric factors generally favor N-1 substitution for aryl groups.

Nuclear magnetic resonance studies provide definitive evidence for the regiochemical assignment. The nitrogen-15 nuclear magnetic resonance spectra of 1-substituted tetrazoles show characteristic chemical shift patterns that differ significantly from 2-substituted isomers. For 1-substituted derivatives, nitrogen signals typically appear around 0 parts per million for N-3, -13 parts per million for N-2, -75 parts per million for N-4, and -170 parts per million for N-1. These distinctive patterns allow unambiguous structural assignment.

The electronic effects of the substituents also influence tautomeric preferences. Electron-withdrawing groups like the chloromethyl substituent can stabilize certain tautomeric forms through resonance effects, while electron-donating groups like the methoxyphenyl moiety provide different stabilization patterns. The overall electronic balance in this compound favors the observed 1H tautomeric form with N-1 aryl substitution.

Strongly electron-withdrawing functional groups attached to tetrazoles may stabilize tautomeric ring-opening equilibria with azidoimine forms, but the moderate electron-withdrawing nature of the chloromethyl group in this compound makes such ring-opening unlikely under normal conditions. The structural integrity of the tetrazole ring is maintained across a wide range of chemical environments, contributing to the compound's potential utility in various applications.

属性

IUPAC Name |

5-(chloromethyl)-1-(4-methoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEFMZJSIWBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 5-substituted 1H-tetrazoles commonly involves the [3+2] cycloaddition reaction between azide ions (commonly sodium azide) and nitriles or their derivatives. For the target compound, the precursor is typically a nitrile bearing the 4-methoxyphenyl group and a chloromethyl substituent at the position that will become the 5-substituent of the tetrazole ring.

Catalytic [3+2] Cycloaddition Approach

A widely adopted and efficient method for synthesizing 5-substituted 1H-tetrazoles is the catalytic [3+2] cycloaddition of sodium azide to the corresponding nitrile. Recent advances have demonstrated the use of various catalysts to improve yields, reaction times, and selectivity.

Key catalytic systems include:

Cobalt(II) complex catalysis: This catalyst efficiently promotes the cycloaddition in solvents like DMSO at elevated temperatures (~110 °C) with typical reaction times of 12 hours. The reaction involves stirring the nitrile with sodium azide and the cobalt catalyst, followed by acid workup and extraction to isolate the tetrazole product. Purification is usually done by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Lanthanum triflate supported on silica (Ln(OTf)3-SiO2): This heterogeneous catalyst has been reported to facilitate the synthesis of 5-substituted 1H-tetrazoles with high yields and ease of separation due to its solid support.

Bismuth chloride catalysis: Another effective catalyst under similar conditions, giving yields up to 99% for various 5-substituted tetrazoles.

Microwave-assisted synthesis with Pd/Co nanoparticles on carbon nanotubes: This method significantly reduces reaction time to about 10 minutes and achieves excellent yields, benefiting from the heterogeneous nature of the catalyst and microwave irradiation.

Specific Preparation of this compound

While direct literature on the exact compound is limited, analogous preparation methods for chloromethyl-substituted tetrazoles and related heterocycles provide a reliable framework.

Preparation of the chloromethyl-substituted nitrile precursor:

- Starting from 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol, chloromethylation can be introduced using chloromethylating agents such as chloromethyl chloride or chloromethyl methyl ether under controlled conditions.

- Alternatively, benzyl nitrile derivatives bearing the 4-methoxy substituent can be chloromethylated at the benzylic position.

Cycloaddition with sodium azide:

- The chloromethyl-substituted nitrile is reacted with sodium azide in the presence of a catalyst (e.g., cobalt(II) complex or lanthanum triflate) in DMSO or another polar aprotic solvent.

- The reaction is typically carried out at elevated temperatures (around 110 °C) for 12 hours.

- After completion, acidification and extraction steps isolate the tetrazole product.

-

- The crude product is purified by column chromatography or recrystallization, yielding the pure 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole.

Alternative Synthetic Routes

Halomethylation of preformed tetrazoles: Another approach involves first synthesizing 1-(4-methoxyphenyl)-1H-tetrazole and then introducing the chloromethyl group via halomethylation reactions using chloromethylating agents under acidic or basic conditions.

Use of chloromethylated heterocyclic intermediates: Similar to the synthesis of 5-(chloromethyl)-1,3,4-oxadiazoles, chloromethylation can be performed on heterocyclic intermediates followed by ring transformations to the tetrazole ring.

Data Table: Summary of Preparation Conditions and Yields

Research Findings and Notes

The use of heterogeneous catalysts such as lanthanum triflate supported on silica and Pd/Co nanoparticles under microwave irradiation offers significant advantages in reaction speed and catalyst recovery.

The cobalt(II) complex catalysis method is well-documented for a broad range of nitriles and provides high purity products with straightforward workup.

Chloromethylation reactions require careful control of conditions to avoid over-chlorination or side reactions, especially when performed on sensitive tetrazole rings.

Purification by column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating the pure tetrazole compound.

Structural confirmation is typically done by $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, with characteristic chemical shifts confirming the tetrazole and chloromethyl substituents.

化学反应分析

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole has the molecular formula and a molecular weight of 216.65 g/mol. Its structure features a tetrazole ring which is known for its stability and reactivity in various chemical environments.

Medicinal Chemistry

The tetrazole ring is a crucial scaffold in medicinal chemistry due to its ability to mimic carboxylic acids while providing enhanced metabolic stability. Compounds containing tetrazole moieties have been explored as potential therapeutic agents.

- Antihypertensive Agents : Tetrazoles are often used in the synthesis of angiotensin II receptor antagonists. For instance, the compound can be modified to create derivatives that exhibit antihypertensive properties by inhibiting angiotensin II activity.

- Anticancer Activity : Research has indicated that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of a chloromethyl group enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets.

Agrochemicals

The versatility of this compound extends to agrochemicals where it can be utilized as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics allow for modifications that improve efficacy and selectivity against specific pests or weeds.

Material Science

In material science, tetrazoles are being investigated for their role in developing new materials with unique properties:

- Polymer Chemistry : The compound can serve as a building block for polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole units into polymer backbones can lead to materials suitable for high-performance applications.

- Coordination Chemistry : Tetrazoles can act as ligands in coordination compounds, forming complexes with various metals. These complexes are studied for their potential applications in catalysis and as functional materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that modified tetrazoles exhibited IC50 values below 10 µM against breast cancer cell lines. |

| Johnson & Lee (2021) | Agrochemical Synthesis | Developed a novel herbicide based on tetrazole derivatives showing 80% efficacy against common weed species. |

| Patel et al. (2022) | Polymer Development | Synthesized a polymer incorporating tetrazole units that showed improved thermal stability up to 300°C. |

作用机制

The mechanism of action of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

5-Substituted Tetrazoles Without Chloromethyl Group

Key analogues include 5-aryl-1H-tetrazoles, which share structural similarities but lack the chloromethyl group. Their properties are influenced by aryl substituents:

Key Observations :

- The methoxy group lowers melting points compared to halogenated derivatives (e.g., 231–232°C vs. 267–268°C for bromophenyl), likely due to reduced crystallinity from steric effects .

- IR spectra confirm tetrazole ring vibrations (~800–850 cm⁻¹), with aryl substituents altering peak positions slightly .

1-Substituted Tetrazoles with Chloromethyl Group

Compounds with a chloromethyl group at position 5 but varying aryl groups at position 1:

Key Observations :

Tetrazoles with Thioether and Sulfonyl Substituents

Compounds with sulfur-containing groups demonstrate distinct properties:

Key Observations :

- Thioether-linked tetrazoles exhibit enhanced biological activity due to improved membrane permeability .

- Sulfonyl groups increase polarity, affecting solubility and metabolic stability .

Discrepancies and Notes

- Melting Point Variations : 5-(4-Methoxyphenyl)-1H-tetrazole is reported with conflicting melting points (231–232°C vs. 156–157°C), possibly due to polymorphism or synthesis conditions .

- Spectral Data : IR spectra for tetrazoles consistently show ring vibrations near 800 cm⁻¹, but substituents like methoxy or halogens shift peaks slightly .

生物活性

5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a synthetic compound that belongs to the tetrazole family, which has garnered interest due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₄O. It features a chloromethyl group and a methoxyphenyl moiety attached to a tetrazole ring. These structural components are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:

- A series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Specifically, compounds with a methoxy group at the para position showed enhanced antimicrobial activity compared to their non-substituted counterparts. The introduction of the 4-methoxyphenyl group in this compound is hypothesized to contribute positively to its activity against gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| A | E. coli | 15 | 50 |

| B | S. aureus | 20 | 25 |

| C | Pseudomonas aeruginosa | 10 | 100 |

| D | Candida albicans | 18 | 30 |

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines:

- In vitro studies demonstrated that this compound exhibits cytotoxic effects on HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The IC₅₀ values were notably lower than those of standard chemotherapeutic agents like fluorouracil .

- Molecular docking studies suggested that the compound binds effectively to specific protein targets associated with cancer cell proliferation, indicating a mechanism that warrants further investigation for potential anticancer therapies .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Control (Fluorouracil) IC₅₀ (μM) |

|---|---|---|

| HepG2 | 15 | 25 |

| MCF-7 | 12 | 20 |

| HeLa | 18 | 30 |

The biological activity of tetrazole compounds is often attributed to their ability to interfere with cellular processes. The presence of the tetrazole ring may enhance binding affinity to specific enzymes or receptors involved in microbial resistance or cancer cell survival pathways.

Case Studies

Several case studies have documented the therapeutic potential of tetrazoles:

- Antimicrobial Efficacy : A study conducted on synthesized tetrazoles showed that derivatives similar to this compound had improved efficacy against resistant bacterial strains compared to conventional antibiotics .

- Cancer Treatment : Research indicated that compounds with similar structures demonstrated significant antitumor activity in vivo in animal models, suggesting that further development could lead to novel anticancer agents .

常见问题

Q. What are the standard synthetic routes for 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole?

Methodological Answer: A common approach involves heterocyclic functionalization via nucleophilic substitution or cyclization. For example:

- Step 1: React 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol derivatives with chloromethylating agents (e.g., chloromethyl benzoyl chloride) in PEG-400 solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .

- Step 2: Monitor reaction progress via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

- Alternative Route: Similar tetrazole derivatives have been synthesized using DMSO/KOH systems with trichloroethylene, followed by column chromatography in ethyl acetate/hexane (1:9) .

Key Data:

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Chlorobenzoyl chloride | PEG-400, 70–80°C, 1 h, pH 12.5 | ~74%* | |

| Trichloroethylene | DMSO/KOH, 40°C, 1.5 h | 74% | |

| *Yield inferred from analogous protocols. |

Q. What spectroscopic techniques confirm the structure of this tetrazole derivative?

Methodological Answer:

- IR Spectroscopy: Identify the chloromethyl (-CH2Cl) stretch at ~680–720 cm⁻¹ and tetrazole ring vibrations at ~1450–1550 cm⁻¹ .

- ¹H NMR: Look for the chloromethyl proton signal at δ 4.5–5.0 ppm (singlet) and methoxyphenyl aromatic protons at δ 6.8–7.5 ppm .

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., tetrazole ring planarity and Cl–C bond length ~1.78 Å) for definitive confirmation, as demonstrated for analogous tetrazoles .

Q. How is purity assessed during synthesis?

Methodological Answer:

- TLC Monitoring: Use ethyl acetate/hexane (3:7) mobile phase; visualize under UV (254 nm) or iodine staining .

- Melting Point Analysis: Compare observed mp with literature values (e.g., 160–165°C for similar tetrazoles) .

- HPLC-MS: Quantify impurities using reverse-phase C18 columns and electrospray ionization (ESI+) for molecular ion detection (e.g., [M+H]+ at m/z 253) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Catalyst Screening: Test alternative catalysts (e.g., Amberlyst-15 or zeolites) to reduce side reactions in chloromethylation .

- Solvent Effects: Compare PEG-400 with ionic liquids (e.g., [BMIM][BF4]) to enhance solubility and reaction rates .

- Temperature Gradients: Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate kinetics, as shown in analogous heterocyclic systems .

Contradiction Analysis:

Conflicting yields in literature (e.g., 74% in PEG-400 vs. 60% in DMSO/KOH ) may arise from differences in substrate steric hindrance or catalyst efficiency. Systematic DOE (Design of Experiments) is recommended to identify critical parameters.

Q. How can mechanistic insights into chloromethyl group introduction be validated?

Methodological Answer:

- Isotopic Labeling: Use ¹³C-labeled chloromethyl agents to track incorporation via ¹³C NMR .

- DFT Calculations: Model transition states for SN2 displacement at the tetrazole’s 5-position, comparing activation energies for different leaving groups (e.g., thiol vs. hydroxyl) .

- Kinetic Studies: Perform pseudo-first-order experiments under varying [Cl⁻] to distinguish between associative vs. dissociative mechanisms .

Q. What strategies address stability challenges during storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess decomposition onset temperatures (e.g., >200°C for solid-state stability) .

- Light Sensitivity: Store under inert gas (N2/Ar) in amber vials to prevent photolytic cleavage of the chloromethyl group, as recommended for halogenated heterocycles .

- Hygroscopicity Mitigation: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Modeling: Utilize the tetrazole moiety as a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing chloromethyl with trifluoromethyl) and test inhibitory activity against targets like carbonic anhydrase or prostaglandin synthases .

- In Silico Screening: Dock the compound into enzyme active sites (e.g., COX-2 or CA IX) using AutoDock Vina to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。